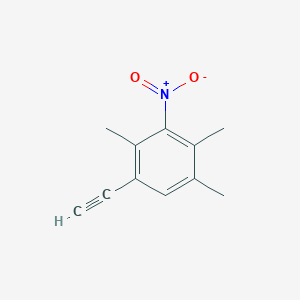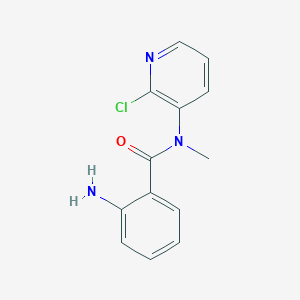![molecular formula C29H44N4O2 B14221073 N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea CAS No. 629647-41-2](/img/structure/B14221073.png)
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea is a synthetic organic compound characterized by its unique structure, which includes a diazenyl group (–N=N–) linked to a phenyl ring, a hexyl chain, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea typically involves a multi-step process. One common method starts with the diazotization of a primary aromatic amine, followed by coupling with a phenol derivative to form the diazenyl compound. This intermediate is then reacted with a decyl bromide to introduce the decyl chain. Finally, the resulting compound is treated with urea under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea can undergo various chemical reactions, including:
Oxidation: The diazenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe or bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, which alters the compound’s conformation and affects its interaction with biological molecules. This property is particularly useful in the development of photoresponsive materials and molecular switches .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-((4-(Hexyloxy)phenyl)diazenyl)-N-phenyl benzamides: These compounds share a similar diazenyl group and phenyl ring structure but differ in the substituents attached to the phenyl ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar aromatic structure but lacks the diazenyl group.
Uniqueness
N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea is unique due to its combination of a diazenyl group, a long alkyl chain, and a urea moiety. This unique structure imparts specific chemical and physical properties, making it suitable for various applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
629647-41-2 |
|---|---|
Formule moléculaire |
C29H44N4O2 |
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
10-[4-[(4-hexylphenyl)diazenyl]phenoxy]decylurea |
InChI |
InChI=1S/C29H44N4O2/c1-2-3-4-11-14-25-15-17-26(18-16-25)32-33-27-19-21-28(22-20-27)35-24-13-10-8-6-5-7-9-12-23-31-29(30)34/h15-22H,2-14,23-24H2,1H3,(H3,30,31,34) |
Clé InChI |
HAFCDIPJDMGZOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)


![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)






